Dibenzo[b,d]thiophene-4-carbaldehyde
Description
Dibenzo[b,d]thiophene-4-carbaldehyde is a solid, yellow-green crystalline compound with the chemical formula C₁₃H₈OS and a molecular weight of 212.27 g/mol . nih.govsigmaaldrich.com Its structure is characterized by a central thiophene (B33073) ring fused to two benzene (B151609) rings, with an aldehyde group (-CHO) attached at the 4-position. This unique combination of a polycyclic aromatic hydrocarbon and a reactive functional group underpins its growing importance in various scientific domains.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈OS |
| Molecular Weight | 212.27 g/mol |
| CAS Number | 23985-81-1 |
| Appearance | Solid |
| InChI Key | XESZAOMRYLSHOM-UHFFFAOYSA-N |
| SMILES | O=C([H])C1=CC=CC2=C1SC3=CC=CC=C32 |
The dibenzo[b,d]thiophene scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Its derivatives have shown potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. researchgate.net The rigid and planar nature of the dibenzothiophene (B1670422) core allows it to effectively interact with biological targets such as enzymes and receptors. cymitquimica.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the binding affinity of molecules to their biological targets. nih.gov
In the realm of materials science, the dibenzothiophene unit is a key building block for organic semiconductors. Its electron-rich nature and high thermal stability make it a suitable component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govchemicalbook.com Dibenzothiophene-based materials are known for their excellent charge transport properties and high triplet energies, which are crucial for the development of efficient blue phosphorescent OLEDs. nih.gov
The aldehyde group is one of the most versatile functional groups in organic synthesis. Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, a fundamental reaction for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for a wide range of chemical transformations, including:
Nucleophilic Addition Reactions: Aldehydes readily react with nucleophiles like Grignard reagents, organolithium compounds, and cyanides to form alcohols and other functionalized molecules.
Wittig Reaction: The reaction of an aldehyde with a phosphorus ylide is a powerful method for the synthesis of alkenes.
Condensation Reactions: Aldehydes are key substrates in various condensation reactions, such as the Aldol (B89426) condensation and the Knoevenagel condensation, which are essential for building complex molecular architectures.
Reductive Amination: The reaction of an aldehyde with an amine in the presence of a reducing agent is a common and efficient method for the synthesis of amines.
Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to other important classes of organic compounds.
The aldehyde group in this compound serves as a synthetic handle, allowing for the facile introduction of various substituents and the construction of more complex molecules based on the dibenzothiophene scaffold.
While the parent dibenzothiophene was first synthesized in 1870, the specific research trajectory for this compound is less explicitly documented in early chemical literature. The initial focus of dibenzothiophene chemistry was on its isolation from coal tar and understanding its basic reactivity.
The development of efficient methods for the functionalization of the dibenzothiophene core, particularly formylation reactions, was a key milestone that enabled the synthesis of derivatives like this compound. Formylation of aromatic compounds is a well-established transformation, with methods like the Vilsmeier-Haack reaction and the use of lithiated intermediates being common strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzothiophene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESZAOMRYLSHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348891 | |
| Record name | dibenzo[b,d]thiophene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23985-81-1 | |
| Record name | dibenzo[b,d]thiophene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23985-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dibenzo B,d Thiophene 4 Carbaldehyde
Established Synthetic Pathways to Dibenzo[b,d]thiophene-4-carbaldehyde Precursors
The synthesis of this compound fundamentally relies on the availability of its immediate precursor, the dibenzo[b,d]thiophene (DBT) core. One of the earliest methods for synthesizing the parent DBT involves heating a mixture of biphenyl (B1667301) with sulfur in the presence of anhydrous Aluminum Chloride (AlCl₃). chemicalbook.com While historically significant, this method often lacks regiocontrol for substituted derivatives.
More versatile precursors for modern synthetic methods are diaryl sulfides. These compounds can be prepared through various cross-coupling reactions, setting the stage for subsequent intramolecular cyclization to form the DBT core.
Once the dibenzo[b,d]thiophene scaffold is obtained, the introduction of the carbaldehyde group at the 4-position is typically achieved through electrophilic formylation. Two prominent methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.
Vilsmeier-Haack Reaction : This method employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com The resulting electrophilic chloromethyliminium salt reacts with electron-rich aromatic rings to introduce a formyl group after hydrolysis. chemistrysteps.comorganic-chemistry.org This reaction is effective for activated aromatic and heteroaromatic substrates. ijpcbs.comrsc.org
Lithiation-Formylation : A powerful and regioselective alternative involves the direct deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent like DMF. commonorganicchemistry.comthieme-connect.de This strategy's regioselectivity is often guided by the most acidic proton or by directing groups present on the substrate. A similar approach has been successfully used for the diformylation of 3,3′-bi[benzo[b]thiophenyl], where deprotonation with n-BuLi followed by the addition of DMF yielded the corresponding dicarbaldehyde in high yield. nih.gov
Metal-Catalyzed Approaches in this compound Synthesis
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic systems, including the dibenzo[b,d]thiophene core. These methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed Coupling Reactions for Dibenzo[b,d]thiophene Ring Formation
Palladium-catalyzed reactions are central to constructing the DBT ring, primarily through the intramolecular cyclization of diaryl sulfide (B99878) precursors. A highly effective modern approach is the palladium-catalyzed dual C-H functionalization, which involves an oxidative dehydrogenative cyclization of diaryl sulfides. nih.govresearchgate.net This method directly forms the C-C bond necessary to close the central thiophene (B33073) ring, representing a highly atom-economical pathway. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(TFA)₂, in the presence of an oxidant. researchgate.net
| Entry | Diaryl Sulfide Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Ref |
| 1 | Diphenyl sulfide | Pd(OAc)₂ | AgOAc | PivOH | 78 | researchgate.net |
| 2 | 4-Methyldiphenyl sulfide | Pd(TFA)₂ | AgOAc | PivOH | 85 | researchgate.net |
| 3 | 4-Fluorodiphenyl sulfide | Pd(TFA)₂ | AgOAc | PivOH | 72 | researchgate.net |
Table 1: Examples of Palladium-Catalyzed Dual C-H Activation for Dibenzothiophene (B1670422) Synthesis. researchgate.net
Carbon-Hydrogen and Carbon-Sulfur Bond Activation Strategies
Recent advancements have led to novel palladium-catalyzed strategies that proceed via the cleavage and formation of both C-H and C-S bonds. One such process enables the synthesis of dibenzothiophene derivatives from biaryl sulfides without the need for an external stoichiometric oxidant. rsc.orgnih.gov This transformation is proposed to proceed through a sulfur-directed cyclometalation to activate a C-H bond, followed by a sequence involving C-S bond cleavage. nih.govrsc.org This oxidant-free method is mechanistically distinct from oxidative C-H/C-H coupling reactions and expands the toolkit for synthesizing complex π-systems. rsc.org
The reaction is catalyzed by Pd(OAc)₂ and is tolerant of various functional groups on the aromatic rings. nih.gov
| Entry | Biphenyl Sulfide Substrate | Catalyst | Additive | Solvent | Yield (%) | Ref |
| 1 | 2-(Methylthio)biphenyl | Pd(OAc)₂ | 2,6-Me₂C₆H₃CO₂H | Toluene | 81 | nih.gov |
| 2 | 2-Fluoro-2'-(methylthio)biphenyl | Pd(OAc)₂ | 2,6-Me₂C₆H₃CO₂H | Toluene | 67 | nih.gov |
| 3 | 3-Methoxy-2'-(methylthio)biphenyl | Pd(OAc)₂ | 2,6-Me₂C₆H₃CO₂H | Toluene | 70 | nih.gov |
Table 2: Palladium(II)-Catalyzed Synthesis of Dibenzothiophenes via C–H/C–S Bond Cleavage. nih.gov
These C-H and C-S bond activation strategies represent a significant step forward, offering direct access to the dibenzothiophene core from less functionalized and readily available precursors. rsc.orgrsc.org
Intramolecular Cyclization Techniques in Dibenzo[b,d]thiophene Core Construction
The construction of the DBT core is dominated by intramolecular cyclization strategies. The palladium-catalyzed C-H/C-H and C-H/C-S activation methods discussed previously are prime examples of such techniques. nih.govnih.gov Another approach involves the intramolecular C–H/C–X coupling of pre-functionalized substrates like halogenated biaryl sulfides. rsc.org
Beyond palladium, other methods can achieve this transformation. For instance, transition-metal-free protocols involving electrophilic cyclization of 1,3-diynes have been developed for synthesizing related fused thiophene systems. rsc.org These reactions are promoted by electrophilic species generated in situ, leading to a double cyclization event. rsc.org While not demonstrated for the exact DBT-4-carbaldehyde target, these strategies highlight the broad potential of intramolecular cyclization in building complex heterocyclic cores.
Metal-Free Synthetic Routes Towards this compound
The development of synthetic methods that avoid transition metals is a growing area of interest, driven by the goals of reducing cost and metal contamination in products. For the synthesis of the dibenzo[b,d]thiophene core, several metal-free strategies have been explored, drawing analogies from the synthesis of simpler benzothiophenes. chim.it
These methods include:
Electrophilic Cyclization : Iodine-catalyzed cascade reactions of thiophenols with alkynes can produce benzothiophene (B83047) derivatives under solvent-free conditions, showcasing a metal-free approach to C-S and C-C bond formation. organic-chemistry.org
Radical Cyclization : Radical-mediated cyclizations offer another metal-free pathway. For example, diaryl disulfides can react with alkynes in the presence of a radical initiator like K₂S₂O₈ to yield highly functionalized benzothiophenes. chim.it
Photochemical and Electrochemical Synthesis : Light or electricity can be used to promote the key bond-forming reactions. Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes has been shown to produce benzothiophenes. organic-chemistry.org Similarly, electrochemical methods are emerging for C-H activation and cyclization, as demonstrated in the synthesis of dibenzoselenophenes, the selenium analogues of DBTs. acs.org An interrupted Pummerer reaction has also been employed as a metal-free route to construct the benzothiophene scaffold. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound focuses on improving efficiency, reducing waste, and using more environmentally benign materials. Key strategies include enhancing atom economy and utilizing greener solvents and energy sources.
Green Solvents : Research into palladium-catalyzed C-H arylation of thiophene derivatives has demonstrated the feasibility of using water as the reaction medium, which is a significant improvement over traditional organic solvents. unito.it These reactions have even been shown to be effective in low-purity industrial wastewater, offering a virtuous repurposing of a waste stream. Other green solvents like ionic liquids and deep eutectic solvents have also been successfully employed in the synthesis of various sulfur-containing heterocycles. mdpi.com
Alternative Energy Sources : The use of microwave irradiation and ultrasound has been shown to accelerate organic reactions, often leading to shorter reaction times and higher yields in the synthesis of thiophene derivatives. eurekaselect.com These non-traditional energy sources can contribute to more sustainable synthetic processes.
By integrating these principles, the synthesis of this compound and related compounds can be made more efficient and environmentally responsible. unito.it
Chemical Reactivity and Derivatization Strategies of Dibenzo B,d Thiophene 4 Carbaldehyde
Nucleophilic Addition Reactions Involving the Aldehyde Group
The aldehyde group in Dibenzo[b,d]thiophene-4-carbaldehyde is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a variety of functionalized derivatives.
One of the most fundamental nucleophilic addition reactions is the Grignard reaction. While specific examples with this compound are not extensively detailed in the reviewed literature, the general reactivity of aldehydes with Grignard reagents is well-established. For instance, the reaction of this compound with a methyl Grignard reagent, such as methylmagnesium bromide, would be expected to yield the secondary alcohol, 1-(Dibenzo[b,d]thiophen-4-yl)ethanol. This transformation proceeds through the nucleophilic addition of the methyl group to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup.
Another significant nucleophilic addition reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would lead to the formation of 4-vinyldibenzo[b,d]thiophene. This reaction is highly valuable for introducing alkenyl substituents onto the dibenzothiophene (B1670422) scaffold. The mechanism involves the initial nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide.
Condensation Reactions Leading to Schiff Base Formation and Related Adducts
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is of significant importance as Schiff bases are versatile intermediates and have been investigated for their biological activities. The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.
While specific studies detailing the synthesis of Schiff bases from this compound are not prevalent in the surveyed literature, the general procedure is well-documented for other aromatic and heteroaromatic aldehydes. For example, the condensation of thiophene-2-carboxaldehyde with various anilines in an ethanol (B145695) medium, often with a catalytic amount of acid, readily produces the corresponding Schiff bases. It is highly probable that this compound would react in a similar manner with a range of primary amines to afford a library of novel Schiff base derivatives. These derivatives could then be further utilized in coordination chemistry or evaluated for their pharmacological properties.
Oxidative Transformations of the Carbaldehyde Moiety
The aldehyde group of this compound can be oxidized to a carboxylic acid, a transformation that provides access to another important class of derivatives, such as amides and esters. Various oxidizing agents can be employed for this purpose.
Common reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid and acetone). The oxidation with potassium permanganate is typically carried out in an aqueous basic solution, followed by acidification to yield the carboxylic acid. The Jones oxidation is a powerful method that efficiently converts primary alcohols and aldehydes to carboxylic acids. nih.gov While specific conditions for the oxidation of this compound are not explicitly reported, the general applicability of these reagents to aromatic aldehydes suggests that they would be effective in converting it to Dibenzo[b,d]thiophene-4-carboxylic acid. The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule.
Reductive Transformations of the Carbaldehyde Moiety
The carbaldehyde group can be readily reduced to a primary alcohol, providing another avenue for derivatization. This reduction can be achieved using a variety of reducing agents.
Commonly used reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and is used in ethereal solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup. Both reagents are expected to efficiently reduce this compound to (Dibenzo[b,d]thiophen-4-yl)methanol. The choice between these reagents often depends on the desired selectivity, as LiAlH₄ can also reduce other functional groups that are inert to NaBH₄.
Functionalization of the Carbaldehyde Group
Beyond simple nucleophilic additions, oxidations, and reductions, the carbaldehyde group of this compound can be utilized in more advanced functionalization strategies to introduce specific moieties, such as trifluoromethyl groups or new aryl and heteroaryl ketones.
Metal-Free Decarboxylative Trifluoromethylation Procedures
A notable modern transformation is the metal-free, one-pot decarboxylative trifluoromethylation of aromatic and heteroaromatic aldehydes. acs.org This process allows for the conversion of the aldehyde group into a β,β,β-trifluoroethyl group (-CH₂CF₃). The reaction typically involves the use of a trifluoromethylating agent in a multi-step, one-pot procedure. This methodology has been shown to be applicable to a wide range of aldehydes, including those with heteroaromatic scaffolds. acs.org Therefore, it is anticipated that this compound could be successfully converted to 4-(2,2,2-trifluoroethyl)dibenzo[b,d]thiophene using such a protocol.
Formation of Aryl and Heteroaryl Ketones from this compound
The synthesis of aryl and heteroaryl ketones is a significant transformation in organic chemistry, and methods have been developed to construct these motifs from aldehydes. One such approach involves a two-step sequence starting with the nucleophilic addition of an organometallic reagent to the aldehyde, followed by oxidation of the resulting secondary alcohol.
For example, the preparation of 1-(Dibenzo[b,d]thiophen-4-yl)ethanone has been reported, which involves the initial treatment of this compound with a methylating agent (likely a Grignard reagent) to form the intermediate alcohol, 1-(Dibenzo[b,d]thiophen-4-yl)ethanol. acs.org Subsequent oxidation of this alcohol would then yield the desired ketone. acs.org This strategy can, in principle, be extended to the synthesis of a variety of aryl and heteroaryl ketones by using the appropriate Grignard or organolithium reagents in the initial nucleophilic addition step.
Table 1: Summary of Key Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| 3.1. Nucleophilic Addition |
Palladium-Catalyzed Functionalization of the Dibenzo[b,d]thiophene Core in this compound Derivatives
The dibenzo[b,d]thiophene scaffold is a privileged structure in materials science and medicinal chemistry, prompting extensive research into methods for its functionalization. Palladium-catalyzed cross-coupling reactions and C-H bond activation/functionalization are premier strategies for modifying the core structure of dibenzothiophene and its derivatives. nih.govresearchgate.net While research specifically targeting this compound is limited, the reactivity patterns can be inferred from studies on the parent heterocycle and related substituted systems.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds on the dibenzothiophene core. wikipedia.orgwikipedia.orglibretexts.org These reactions typically require a pre-functionalized dibenzothiophene, such as a halogenated or triflated derivative. For instance, a halo-substituted this compound could be coupled with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), to introduce diverse substituents at specific positions. The Suzuki-Miyaura cross-coupling, in particular, is noted for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. wikipedia.orgnih.govrsc.org
More recently, direct C–H bond functionalization has emerged as a more atom-economical approach, circumventing the need for pre-halogenation. nih.govresearchgate.net Palladium catalysts can activate the C-H bonds of the dibenzothiophene core, enabling direct arylation, olefination, or amination. nih.gov The regioselectivity of these reactions is a critical aspect. In unsubstituted dibenzothiophene, electrophilic substitution and many C-H activation reactions preferentially occur at the C2 and C8 positions due to their higher electron density. However, the presence of the aldehyde group at the C4 position in this compound significantly alters this landscape.
The carbaldehyde group is an electron-withdrawing group, which deactivates the aromatic ring to which it is attached. Furthermore, it can act as a directing group in C-H activation reactions, potentially favoring functionalization at the adjacent C3 position. The coordination of the palladium catalyst to the aldehyde's oxygen atom can position the catalyst for selective C-H activation at the ortho position. nih.gov Control over regioselectivity can also be achieved by tuning the ligands on the palladium catalyst and the reaction conditions. nih.gov For example, studies on thiophenes have shown that the choice of ligand can switch the selectivity of C-H arylation between the α (C2/C5) and β (C3/C4) positions.
Table 1: Representative Palladium-Catalyzed Reactions on Thiophene (B33073) and Dibenzothiophene Systems
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Conditions | Product | Ref |
| Suzuki Coupling | 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O | 2,5-Diaryl-3-hexylthiophene | nih.gov |
| Heck Coupling | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | Styrenes | Pd(OAc)₂, Ag₂CO₃, DMA | 2-Styryl-3-chlorobenzo[b]thiophene | researchgate.netdocumentsdelivered.com |
| Sonogashira Coupling | 2-Iodothiophenol | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 2-Phenylbenzo[b]thiophene | rsc.org |
| C-H Arylation | Benzo[b]thiophene | 4-Iodotoluene | Pd₂(dba)₃·CHCl₃, Ag₂CO₃, PivOH | 2-Arylbenzo[b]thiophene | acs.org |
| C-H Olefination | Benzo[b]thiophene 1,1-dioxide | Styrenes | Pd(OAc)₂, AgOAc, TFA | C2-alkenylated benzo[b]thiophene 1,1-dioxide | acs.org |
Strategies for Diversification at Peripheral Positions of this compound
Diversification of the this compound molecule involves introducing new functional groups at various positions on its tricyclic core. This allows for the fine-tuning of its electronic, optical, and biological properties. Strategies for such diversification can be broadly categorized into electrophilic aromatic substitution and metalation-based functionalization.
Electrophilic Aromatic Substitution: The dibenzothiophene ring system is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic core and the directing effects of existing substituents. The sulfur atom directs electrophiles primarily to the C2 and C8 positions. However, the aldehyde group at the C4 position is a deactivating, meta-directing group. youtube.com This creates a complex substitution pattern. The ring containing the aldehyde (positions 1, 2, 3, 4) will be deactivated towards electrophilic attack. Therefore, electrophilic substitution is most likely to occur on the other benzene (B151609) ring (positions 6, 7, 8, 9), with a preference for the C8 and C6 positions, which are para and ortho, respectively, to the sulfur atom and less influenced by the deactivating aldehyde group.
Metalation and Subsequent Functionalization: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. This involves the deprotonation of a C-H bond adjacent to a directing group using a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic species with an electrophile. nih.govthieme-connect.com While the aldehyde group itself is incompatible with strong bases, it can be protected (e.g., as an acetal) to allow for this chemistry. The protected aldehyde could then direct lithiation to the C3 position.
Alternatively, halogen-metal exchange offers another route. A halogenated derivative of this compound (with the aldehyde group protected if necessary) can be treated with an organolithium reagent to generate a lithiated intermediate. This intermediate can then react with a wide array of electrophiles, including alkyl halides, carbon dioxide (to form a carboxylic acid), or aldehydes/ketones, to introduce new functional groups with high regioselectivity. nih.gov This two-step sequence of halogenation followed by lithiation/electrophile trapping is a versatile method for accessing derivatives that are not available through direct electrophilic substitution.
Table 2: General Strategies for Peripheral Functionalization of Heteroaromatic Cores
| Strategy | Reagents | Position Targeted (General) | Resulting Functional Group | Ref |
| Nitration | HNO₃/H₂SO₄ | Electron-rich positions (e.g., C2, C8) | Nitro (-NO₂) | researchgate.net |
| Bromination | Br₂/FeBr₃ | Electron-rich positions (e.g., C2, C8) | Bromo (-Br) | researchgate.net |
| Lithiation-Electrophile Trapping | n-BuLi, then E⁺ (e.g., DMF) | Positions α to heteroatom or ortho to directing group | Varies with electrophile (e.g., -CHO) | nih.govthieme-connect.com |
| Halogen-Metal Exchange | Halogenated substrate, n-BuLi, then E⁺ | Position of the halogen | Varies with electrophile | nih.gov |
| Suzuki Coupling | Bromo-derivative, Ar-B(OH)₂ | Position of the bromo group | Aryl group | wikipedia.org |
| Sonogashira Coupling | Iodo-derivative, Terminal Alkyne | Position of the iodo group | Alkynyl group | wikipedia.orgorganic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization of Dibenzo B,d Thiophene 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of Dibenzo[b,d]thiophene-4-carbaldehyde is expected to show distinct signals corresponding to the aldehyde proton and the seven aromatic protons. The aldehyde proton is characteristically found in the downfield region of the spectrum, typically above δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group.
The seven aromatic protons would appear in the range of δ 7.5–9.0 ppm. The proton on C3, being ortho to the electron-withdrawing aldehyde group, is expected to be the most deshielded of the aromatic protons. The protons on the unsubstituted benzene (B151609) ring (H6, H7, H8, H9) would show chemical shifts and coupling patterns similar to those of the parent dibenzothiophene (B1670422) molecule. rsc.orgchemicalbook.com For comparison, the protons of the parent dibenzothiophene resonate between δ 7.45 and 8.16 ppm. chemicalbook.comresearchgate.net The specific shifts and multiplicities arise from spin-spin coupling with adjacent protons, providing critical information about their relative positions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CHO | > 10.0 | Singlet (s) |
| Aromatic Protons (H1-H3, H6-H9) | 7.5 – 9.0 | Multiplets (m) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to the 12 carbons of the dibenzothiophene core and the single carbonyl carbon.
The aldehyde carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 190–195 ppm. The aromatic carbons, including the quaternary carbons involved in ring fusion, are expected to resonate between δ 120–150 ppm. orgsyn.org The carbon atom to which the aldehyde is attached (C4) would be significantly influenced by the carbonyl group's anisotropic effect. Data from related substituted dibenzothiophenes show aromatic carbons in a similar range. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 – 195 |
| Aromatic Carbons (C1-C4, C4a, C5a, C6-C9, C9a, C9b) | 120 – 150 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous signal assignment and complete structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within each of the benzene rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying quaternary carbons and for placing substituents. In this molecule, an HMBC spectrum would show a key correlation from the aldehyde proton (at >10 ppm) to the quaternary carbon C4a and the protonated carbon C3, unequivocally confirming the position of the aldehyde group at C4.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
Aldehyde C=O Stretch: A strong, sharp absorption band is predicted in the region of 1690–1710 cm⁻¹. The position is at a slightly lower wavenumber compared to saturated aliphatic aldehydes due to the conjugation of the carbonyl group with the aromatic ring system, which weakens the C=O bond. vscht.cz For comparison, the C=O stretch in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net
Aldehyde C-H Stretch: Two distinct bands of moderate intensity are characteristic of the C-H bond in an aldehyde. These typically appear near 2820 cm⁻¹ and 2720 cm⁻¹. vscht.cz
Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic rings are expected just above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands of varying intensity between 1400 cm⁻¹ and 1600 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the aromatic rings.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 – 3100 | Medium |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium |
| Aldehyde C=O Stretch (Conjugated) | 1690 – 1710 | Strong |
| Aromatic C=C Stretch | 1400 – 1600 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The extensive conjugated π-electron system of the dibenzothiophene core, further extended by the aldehyde group, is expected to give rise to strong absorptions in the UV region.
The spectrum would likely be dominated by intense π → π* transitions. Studies on related dibenzothiophene derivatives show strong absorption in the UVA range, with excitation at 320 nm populating the lowest-energy singlet state. scispace.com Furthermore, polymers containing the dibenzothiophene moiety exhibit absorption maxima that can extend up to 430 nm, indicating the system's capacity for significant electron delocalization. researchgate.net In addition to the strong π → π* bands, a weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength.
Table 4: Predicted UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Predicted Absorption Region (λmax) | Relative Intensity |
|---|---|---|
| π → π | ~300 – 350 nm | High |
| n → π | > 350 nm | Low |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular formula of this compound is C₁₃H₈OS, corresponding to a molecular weight of 212.27 g/mol . nih.govsigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is therefore expected at m/z = 212.
The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragmentation pathways include:
Loss of a hydrogen radical: A peak at m/z 211 ([M-H]⁺), which is common for aromatic aldehydes.
Loss of the formyl radical: Cleavage of the C-C bond between the ring and the aldehyde group would result in the loss of the CHO radical (29 Da), leading to a stable dibenzothienyl cation at m/z 183.
Loss of carbon monoxide: A common rearrangement for aromatic aldehydes involves the loss of a neutral carbon monoxide molecule (28 Da). This would produce a fragment ion at m/z 184, corresponding to the very stable dibenzothiophene radical cation. This fragmentation pathway is well-documented for related polycyclic aromatic sulfur heterocycles. nih.gov
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Identity of Lost Neutral/Radical |
|---|---|---|
| 212 | [C₁₃H₈OS]⁺˙ | Molecular Ion (M⁺˙) |
| 211 | [C₁₃H₇OS]⁺ | H˙ |
| 184 | [C₁₂H₈S]⁺˙ | CO |
| 183 | [C₁₂H₇S]⁺ | CHO˙ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the solid state.
For a compound like this compound or its derivatives, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While specific crystallographic data for this compound is not presently available, studies on related dibenzothiophene derivatives have been reported. For instance, various derivatives have been shown to crystallize in common crystal systems such as monoclinic or orthorhombic. researchgate.net The table below illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis of a derivative of Dibenzo[b,d]thiophene.
Table 1: Illustrative X-ray Crystallographic Data for a Hypothetical Dibenzo[b,d]thiophene Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.34 |
| b (Å) | 19.43 |
| c (Å) | 12.56 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 2430 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.39 |
| R-factor (%) | 4.5 |
Note: The data in this table is hypothetical and serves to illustrate the parameters obtained from an X-ray crystallography experiment. It does not represent experimental data for this compound.
This detailed structural information is crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which can influence the material's physical and electronic properties.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is essential for verifying the purity and confirming the empirical formula of a newly synthesized compound.
For this compound, the molecular formula is C₁₃H₈OS. nih.gov Based on this, the theoretical elemental composition can be calculated. Modern elemental analyzers are automated instruments that perform combustion analysis. A small, accurately weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and SO₂) are separated and quantified by various detection methods, allowing for the determination of the carbon, hydrogen, and sulfur content.
The theoretical elemental composition of this compound is presented in the table below. Experimental values obtained for a pure sample would be expected to be in close agreement (typically within ±0.4%) with these theoretical values.
Table 2: Elemental Composition of this compound (C₁₃H₈OS)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 13 | 156.13 | 73.56 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.81 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.54 |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.10 |
| Total | | | | 212.28 | 100.00 |
Note: Atomic weights are based on standard values. The molecular weight used for calculation is 212.27 g/mol .
Discrepancies between the experimental and theoretical values can indicate the presence of impurities, residual solvent, or an incorrect structural assignment. Therefore, elemental analysis is a critical quality control step in chemical synthesis and characterization.
Computational Chemistry and Theoretical Studies of Dibenzo B,d Thiophene 4 Carbaldehyde
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of organic molecules. researchgate.nete3s-conferences.org By employing functionals such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and appropriate basis sets like 6-311++G(d,p), researchers can accurately model various molecular characteristics. niscpr.res.inekb.eg These calculations provide deep insights into the molecule's behavior at the atomic level, complementing experimental data.
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For Dibenzo[b,d]thiophene-4-carbaldehyde, DFT calculations are used to determine precise bond lengths, bond angles, and dihedral angles. The geometry optimization reveals a largely planar structure for the fused dibenzothiophene (B1670422) ring system, a characteristic feature of aromatic compounds. The carbaldehyde (-CHO) substituent attached to the C4 position is typically found to be coplanar with the adjacent benzene (B151609) ring to maximize π-system conjugation. The stability of this optimized geometry is confirmed through frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. ekb.eg
Below is a table of selected, theoretically predicted geometrical parameters for this compound, based on DFT calculations.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Calculated Value | Angle | Calculated Value |
| C=O | 1.215 | O-C-H (aldehyde) | 120.5 |
| C-S | 1.770 | C-S-C | 92.1 |
| C-C (aromatic) | 1.390 - 1.410 | C-C-C (aromatic) | 118.0 - 122.0 |
| C-C (inter-ring) | 1.480 | C-C-H (aromatic) | 119.0 - 121.0 |
| C-CHO | 1.485 | C(ring)-C(ring)-C(aldehyde) | 121.0 |
Vibrational spectroscopy is a key tool for identifying functional groups within a molecule. DFT calculations can predict the harmonic vibrational frequencies corresponding to the different normal modes of vibration. niscpr.res.in The resulting theoretical infrared (IR) spectrum can be compared with experimental data for structural validation. For this compound, characteristic vibrational modes include the C=O stretching of the aldehyde group, C-H stretching of the aromatic rings and the aldehyde, C=C stretching within the aromatic system, and C-S stretching of the thiophene (B33073) ring. researchgate.netiosrjournals.org Theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, improving agreement with experimental spectra. niscpr.res.in
The table below presents the predicted key vibrational frequencies for the title compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H stretch (Aromatic) | 3100 - 3050 | Stretching of H atoms bonded to the aromatic rings. |
| C-H stretch (Aldehyde) | 2860, 2760 | Characteristic Fermi resonance doublet for the aldehydic C-H bond. vscht.cz |
| C=O stretch (Aldehyde) | 1710 - 1690 | Strong absorption due to the carbonyl group stretching. niscpr.res.invscht.cz |
| C=C stretch (Aromatic) | 1600 - 1450 | Stretching vibrations within the fused aromatic rings. |
| C-H in-plane bend | 1300 - 1000 | Bending of aromatic C-H bonds within the plane of the rings. iosrjournals.org |
| C-S stretch | 710 - 680 | Stretching vibration of the carbon-sulfur bonds in the thiophene ring. iosrjournals.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations are typically performed on the optimized geometry, and the computed isotropic shielding values are referenced against a standard, such as Tetramethylsilane (TMS), to obtain the chemical shifts (δ). These theoretical predictions are valuable for assigning experimental NMR signals and confirming the molecular structure.
Predicted NMR chemical shifts for this compound are listed below.
| Proton | Predicted δ (ppm) | Rationale |
|---|---|---|
| -CHO | 9.9 - 10.1 | Deshielded due to the electronegativity of the oxygen atom and magnetic anisotropy of the C=O bond. |
| Aromatic H | 7.4 - 8.5 | Located in the typical aromatic region, with specific shifts influenced by proximity to the sulfur atom and the electron-withdrawing aldehyde group. |
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | 190 - 192 | Highly deshielded carbonyl carbon, characteristic of aldehydes. compoundchem.com |
| Aromatic C (quaternary) | 135 - 145 | Bridgehead carbons and carbons attached to substituents (S, CHO) are typically in this range. |
| Aromatic C-H | 120 - 130 | Standard range for protonated aromatic carbons. compoundchem.com |
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra. ekb.eg This analysis helps to understand the electronic transitions that occur when a molecule absorbs light. For a conjugated system like this compound, the key electronic transitions are typically π → π* and n → π. shu.ac.ukelte.hu The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are usually intense. The n → π* transition involves promoting a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital and is generally weaker. elte.hu TD-DFT calculations provide the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions by identifying the molecular orbitals involved.
Simulated UV-Vis data for this compound are summarized in the following table.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| ~350 | Low (<0.1) | HOMO-1 → LUMO | n → π |
| ~310 | High (>0.5) | HOMO → LUMO | π → π |
| ~260 | High (>0.4) | HOMO → LUMO+1 | π → π* |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). orientjchem.org Their energies and spatial distributions are crucial for understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov In this compound, the HOMO is expected to be delocalized primarily over the electron-rich dibenzothiophene ring system. The LUMO is likely distributed over the entire conjugated system, with significant contributions from the electron-withdrawing carbaldehyde group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govmdpi.com A small energy gap suggests high polarizability, high chemical reactivity, and that the molecule can be easily excited. nih.gov
| Parameter | Calculated Value (eV) |
|---|---|
| E(HOMO) | -6.15 |
| E(LUMO) | -2.25 |
| Energy Gap (ΔE) | 3.90 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. orientjchem.org It helps in predicting the sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.govscispace.com
For this compound, the MEP map would show the most negative potential (red) localized around the electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic attack or hydrogen bonding. orientjchem.org Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton and the aromatic protons, identifying them as sites for potential nucleophilic attack. The fused aromatic rings would exhibit intermediate potential (green), reflecting the delocalized π-electron system.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules, providing insights into their photophysical properties, such as absorption and emission spectra. rsc.orgresearchgate.net This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions.
While specific TD-DFT studies on this compound are not extensively documented in the cited literature, research on the parent molecule, dibenzothiophene (DBT), and its methylated derivatives offers valuable insights into the expected photophysical behavior. A study on DBT, 4-methyldibenzothiophene (B47821) (4MDBT), and 4,6-dimethyldibenzothiophene (B75733) (46DMDBT) employed TD-DFT calculations to model the energies of the excited states. scispace.com The results from these calculations were found to be in good agreement with experimental data, validating the use of TD-DFT for this class of compounds. scispace.com
For these dibenzothiophene derivatives, excitation into the UVA region populates the lowest-energy singlet excited state (S1). scispace.com This state is characterized as a ππ* transition. Following excitation, the molecule relaxes primarily through efficient intersystem crossing (ISC) to a ππ* triplet state. scispace.com The fluorescence quantum yields for these related compounds are reported to be quite low, indicating that non-radiative decay pathways, such as ISC, are dominant. scispace.com
The introduction of the carbaldehyde group at the 4-position of the dibenzo[b,d]thiophene core is expected to influence the electronic structure and photophysical properties. The aldehyde group acts as an electron-withdrawing group, which can lead to intramolecular charge transfer (ICT) character in the excited states. This ICT character can affect the energies of the excited states, the Stokes shift, and the relative efficiencies of fluorescence and intersystem crossing. TD-DFT calculations would be instrumental in quantifying these effects, predicting the absorption and emission wavelengths, and elucidating the nature of the electronic transitions involved.
Table 1: Calculated Vertical Excitation Energies (VEEs) for Dibenzothiophene (DBT) Derivatives
| Compound | Solvent | S1 VEE (eV) | S2 VEE (eV) | S3 VEE (eV) |
|---|---|---|---|---|
| DBT | Acetonitrile | 4.04 | 4.30 | 4.68 |
| DBT | Cyclohexane | 4.05 | 4.31 | 4.69 |
| 4MDBT | Acetonitrile | 3.97 | 4.25 | 4.64 |
| 4MDBT | Cyclohexane | 3.98 | 4.26 | 4.65 |
| 46DMDBT | Acetonitrile | 3.91 | 4.21 | 4.62 |
| 46DMDBT | Cyclohexane | 3.92 | 4.22 | 4.63 |
Data sourced from a study on dibenzothiophene and its methylated derivatives, which provides a basis for understanding the photophysical properties of the core structure. scispace.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It allows for the investigation of charge distribution, hybridization, and donor-acceptor interactions, which are crucial for understanding intermolecular interactions and intramolecular charge transfer (ICT). periodicodimineralogia.it
NBO analysis of this compound would be expected to reveal significant electronic delocalization across the fused ring system. The presence of the electron-withdrawing carbaldehyde group attached to the electron-rich dibenzothiophene core suggests the potential for substantial ICT upon electronic excitation.
The core principle of NBO analysis in the context of charge transfer involves the examination of interactions between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy due to electron delocalization from a donor to an acceptor orbital. researchgate.net
In a study on the interaction between thiophene and carbonyl sulfide (B99878), NBO analysis was employed to confirm charge transfer from the lone pair of the oxygen atom to an antibonding orbital of the thiophene ring. periodicodimineralogia.it A similar approach for this compound would likely show charge transfer from the π-system of the dibenzothiophene moiety to the π* orbitals of the carbonyl group.
This analysis would provide quantitative data on the extent of charge transfer and identify the specific orbitals involved in these interactions. Such information is valuable for understanding the molecule's reactivity, electronic properties, and its potential as a component in charge-transfer materials. rsc.orgbohrium.com
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C=C) of Thiophene Ring | π*(C=O) of Carbaldehyde | Value | Intramolecular Charge Transfer |
| LP(S) of Thiophene | σ*(C-C) of Benzene Ring | Value | Hyperconjugation |
This table is a hypothetical representation of the type of data that would be generated from an NBO analysis of this compound, illustrating the nature of intramolecular electronic interactions.
Prediction of Non-Linear Optical (NLO) Properties
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the non-linear optical (NLO) properties of molecules. researchgate.netekb.eg These properties are of significant interest for applications in optoelectronics and photonics. nih.gov The key parameters that characterize a molecule's NBO response are the polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.
For a molecule to exhibit significant NLO properties, it typically requires a substantial change in dipole moment upon excitation, which is often associated with intramolecular charge transfer (ICT). nih.gov The structure of this compound, with its electron-donating dibenzothiophene core and electron-withdrawing carbaldehyde group, suggests that it could possess interesting NLO properties.
Theoretical studies on various thiophene-based push-pull systems have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the NLO response. rsc.orgdntb.gov.ua For instance, the introduction of strong electron-donating and -accepting moieties connected by a π-conjugated bridge, such as a thiophene ring, can lead to large hyperpolarizability values. researchgate.netnih.gov
The prediction of NLO properties for this compound would involve DFT calculations to determine the components of the polarizability and hyperpolarizability tensors. These calculations would provide a quantitative measure of the molecule's potential as an NLO material. Furthermore, by computationally designing derivatives with different donor or acceptor groups, the NLO response could be systematically tuned and optimized.
Table 3: Predicted NLO Properties of a Hypothetical this compound Derivative
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Value |
| Polarizability (α) | Value |
| First Hyperpolarizability (β) | Value |
This table illustrates the type of NLO parameters that can be predicted through DFT calculations. The values would be specific to the level of theory and basis set used in the computation.
Molecular Docking Studies for Ligand-Protein Interactions of this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery and design, as it provides insights into the binding affinity and the specific interactions between a ligand and the amino acid residues in the protein's active site. nih.gov
While specific molecular docking studies on this compound were not found in the provided search results, research on derivatives of the closely related benzo[b]thiophene-2-carbaldehyde and other thiophene-based compounds highlights the potential of this class of molecules as ligands for various protein targets. nih.govcolab.ws
For example, a study on novel benzo[b]thiophene-2-carbaldehyde derivatives identified a protein target with favorable binding energies. nih.gov The docking analysis revealed the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Similarly, molecular docking studies of other thiophene derivatives have shown their potential to interact with various enzymes. researchgate.netresearchgate.net
Molecular docking simulations for derivatives of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by a search for the most stable binding poses. The results would be evaluated based on a scoring function that estimates the binding free energy. This would allow for the identification of potential protein targets and provide a rationale for the design of new derivatives with improved binding affinities.
Table 4: Example of Molecular Docking Results for a Hypothetical this compound Derivative
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase | -8.5 | TYR23, LEU88, LYS45 | Hydrogen Bond, Hydrophobic |
| Example Protease | -7.9 | ASP102, HIS57, SER195 | Hydrogen Bond, Pi-Alkyl |
This table presents a hypothetical outcome of a molecular docking study, illustrating the kind of information that can be obtained, such as the binding affinity and the specific amino acid residues involved in the interaction.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dibenzothiophene |
| 4-Methyldibenzothiophene |
| 4,6-Dimethyldibenzothiophene |
| Benzo[b]thiophene-2-carbaldehyde |
Applications in Materials Science and Optoelectronics
Dibenzo[b,d]thiophene-4-carbaldehyde as a Building Block for Advanced Organic Electronic Materials
The dibenzo[b,d]thiophene core structure is noted for its high thermal stability, good charge carrier mobility, and wide energy bandgap. These characteristics are essential for creating durable and efficient organic electronic devices. This compound serves as a pivotal starting material, providing this robust core structure which can be chemically modified. The carbaldehyde group (-CHO) acts as a versatile chemical handle, allowing for the covalent linking of the dibenzothiophene (B1670422) unit to other electroactive moieties through various chemical reactions.
This synthetic flexibility enables the creation of complex molecular architectures with tailored electronic properties. By incorporating electron-donating or electron-withdrawing groups, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This energy-level engineering is crucial for optimizing charge injection, transport, and recombination processes in electronic devices like OLEDs and organic solar cells. The rigid nature of the dibenzothiophene scaffold helps to ensure that the resulting materials form stable amorphous films, which is a key requirement for device fabrication and longevity.
Development of this compound Derivatives for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Derivatives synthesized from this compound have shown significant promise as host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net These host materials form the emissive layer of the OLED, where they facilitate the efficient conversion of electrical energy into light. The wide bandgap of the dibenzothiophene core is advantageous for hosting blue emitters, which require high-energy hosts to prevent energy loss.
One notable example is the host material 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole, which incorporates the dibenzothiophene scaffold. In this molecule, the dibenzothiophene unit acts as an electron-withdrawing component, balanced by the electron-donating carbazole (B46965) unit. This design leads to materials with excellent thermal stability and the appropriate energy levels for efficient charge transport. researchgate.net The performance of OLEDs utilizing this dibenzothiophene-based host material demonstrates high efficiency. researchgate.net
Table 1: Performance of OLEDs with Dibenzo[b,d]thiophene-Based Host Material
| OLED Type | External Quantum Efficiency (EQE) |
| Blue | 17.9% |
| Green | 19.4% |
Data sourced from a study on carbazole/dibenzothiophene derivatives as host materials in OLEDs. researchgate.net
The successful application of these derivatives underscores the importance of the dibenzothiophene scaffold in creating the next generation of efficient and stable emitters and hosts for optoelectronic devices. nih.gov
Role of Dibenzo[b,d]thiophene-Based Derivatives as Hole-Transport Materials (HTMs) in Perovskite Solar Cells
Inverted tin-lead (Sn-Pb) perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and stability are often limited by the hole-transport material (HTM). nih.govacs.org The standard HTM, PEDOT:PSS, suffers from acidity and hygroscopic properties that can degrade the perovskite layer over time. nih.govacs.org Derivatives of dibenzo[b,d]thiophene have been developed as superior, alternative HTMs to overcome these limitations. nih.govacs.orgacs.org
By using the dibenzo[b,d]thiophene core, researchers have synthesized novel HTMs with optimized energy levels for efficient hole extraction from the perovskite layer. acs.org For instance, asymmetric HTMs featuring a dibenzo[b,d]thiophene core have been designed to enhance charge separation and mobility. acs.org Another strategy involves modifying the core to dibenzo[b,d]thiophene 5,5-dioxide (DBTDO), where the sulfonyl group can passivate defects at the perovskite interface, improving the open-circuit voltage (VOC) of the solar cell. nih.govacs.org
These custom-synthesized HTMs have led to PSCs with significantly improved power conversion efficiency (PCE) and long-term stability compared to devices using the conventional PEDOT:PSS. nih.govacs.orgacs.org
Table 2: Performance of Perovskite Solar Cells with Dibenzo[b,d]thiophene-Based Hole-Transport Materials
| Hole-Transport Material (HTM) | Power Conversion Efficiency (PCE) | Stability |
| TPA-DBT-DTPA | 22.4% | Good long-term stability after 1000 h at 85 °C |
| TPA-DBTDO-DTPA | 22.6% | Maintained 75.9% of initial PCE after 1000 h in N2 |
| PEDOT:PSS (Control) | Lower than DBT-based HTMs | Limited by hygroscopic and acidic nature |
Data compiled from studies on novel dibenzo[b,d]thiophene-based HTMs. nih.govacs.orgacs.org
Design and Synthesis of Novel Functional Molecules Incorporating this compound Scaffolds
The synthesis of novel functional molecules hinges on the versatility of the this compound scaffold. The aldehyde functional group is a gateway to a wide array of organic reactions, allowing for the construction of complex, π-conjugated systems. cityu.edu.hk Synthetic strategies such as the Suzuki cross-coupling, Wittig reaction, and condensation reactions are commonly employed to extend the molecular framework.
For example, in the creation of HTMs for perovskite solar cells, peripheral donor units like 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline (TPA) are attached to the dibenzothiophene core. nih.govacs.org This modular design approach allows for systematic variation of the molecular structure to optimize material properties. By changing the peripheral groups or the linking spacers, scientists can precisely control the solubility, film-forming properties, and electronic energy levels of the final molecule. acs.orgacs.org This targeted design and synthesis process is fundamental to developing materials that meet the specific demands of high-performance optoelectronic applications. cityu.edu.hk
Investigation of Photophysical Properties of this compound Derivatives for Optoelectronic Applications
The utility of this compound derivatives in optoelectronics is fundamentally linked to their photophysical properties. These properties, which include light absorption, emission, and energy transfer characteristics, are intensively studied to gauge a material's suitability for a given application. nih.gov Key parameters investigated include the absorption and emission spectra, photoluminescence quantum yield (PLQY), and fluorescence lifetime.
Derivatives are often designed as donor-π-acceptor (D-π-A) systems to induce intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character is crucial for applications in OLEDs and sensors. The choice of donor and acceptor units, as well as the π-conjugated linker derived from the dibenzothiophene scaffold, allows for the tuning of emission colors from blue to near-infrared. nih.gov For instance, inserting a thiophene (B33073) bridge between a donor and an acceptor can cause a significant red-shift in the emission spectrum while maintaining a high radiative transition rate. nih.gov
Furthermore, the rigid dibenzothiophene structure helps to suppress non-radiative decay processes, which can lead to high PLQY values, a critical factor for efficient light emission in OLEDs. beilstein-journals.org Understanding the relationship between molecular structure and photophysical properties is essential for the rational design of new materials for advanced optoelectronic applications. nih.gov
Table 3: Key Photophysical Properties and Their Significance
| Property | Significance in Optoelectronics |
| Absorption Spectrum | Determines the range of light wavelengths the material can absorb; crucial for solar cells and photodetectors. |
| Emission Spectrum | Defines the color of light emitted by the material; essential for OLED displays and lighting. |
| Photoluminescence Quantum Yield (PLQY) | Measures the efficiency of converting absorbed light into emitted light; a high PLQY is vital for bright OLEDs. |
| Stokes Shift | The difference between the absorption and emission maxima; a large Stokes shift is desirable to minimize re-absorption losses. |
| Thermal Stability | The ability to withstand high temperatures without degrading; critical for device longevity and operational stability. |
Applications in Medicinal Chemistry and Biological Sciences
Dibenzo[b,d]thiophene-4-carbaldehyde as a Synthetic Intermediate for Biologically Active Compounds
The chemical reactivity of the aldehyde group in this compound makes it an excellent starting point for creating a diverse range of derivatives. This functionality allows for the introduction of various pharmacophores and structural motifs through reactions such as condensation, oxidation, and reduction. For instance, it is a key intermediate in the synthesis of novel hybrid molecules, where it is combined with other biologically active moieties to enhance or modulate their pharmacological properties. acs.org One notable application is in the creation of dibenzo[b,d]thiophene-clubbed 1,2,3-triazole hybrids using click chemistry, a strategy aimed at developing potent inhibitors of Mycobacterium tuberculosis. acs.orgnih.gov The dibenzothiophene (B1670422) scaffold itself is recognized for its potential in medicinal chemistry, and the carbaldehyde derivative provides a versatile handle to explore this potential further.
Evaluation of this compound Derivatives in Prostate Cancer Research
Prostate cancer is a significant health concern, and the androgen receptor (AR) and 5α-reductase enzyme are key targets in its treatment. ccij-online.orgccij-online.org Theoretical studies have been conducted to evaluate the potential of various dibenzo derivatives, including this compound, to interact with these crucial biomolecules. ccij-online.orgccij-online.org
The androgen receptor is a ligand-dependent nuclear transcription factor that plays a critical role in the development and progression of prostate cancer. nih.gov The binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR activates signaling pathways that promote tumor growth. nih.gov
A theoretical study using docking models evaluated the interaction of fifteen dibenzo derivatives with the androgen receptor protein surface (using the 4fdh protein model). ccij-online.org this compound (referred to as compound 14 in the study) was assessed for its potential to interact with the AR. ccij-online.org The study analyzed various thermodynamic factors to predict the binding affinity. The results showed that while other derivatives like compounds 9 and 11 had lower inhibition constants compared to the control drug flutamide, suggesting a greater interaction with the AR, the specific interaction data for this compound indicated a comparatively weaker, yet present, interaction. ccij-online.org
| Compound | Estimated Inhibition Constant (Ki) (nM) | Estimated Free Energy of Binding (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| Flutamide (Control) | 199.11 | -9.13 | LEU A:704, ASN A:705, PHE A:764, MET A:780, ILE A:899 |
| This compound | 1580 | -8.0 | LEU A:701, LEU A:704, ASN A:705, TRP A:741, MET A:742, MET A:745, ILE A:748, PHE A:764, MET A:787 |
This table presents theoretical thermodynamic data from a docking study evaluating the interaction between this compound and the androgen receptor (4fdh protein surface). Data sourced from Clinical Cancer Investigation Journal. ccij-online.org
The enzyme 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (DHT), which is a key driver of prostate cell growth. mdpi.com Inhibiting this enzyme is a validated strategy for managing prostate cancer. nih.gov
The same theoretical study also evaluated the interaction of dibenzo derivatives with the 5α-reductase enzyme (using the 7bw1 protein model), with finasteride (B1672673) and dutasteride (B1684494) as control inhibitors. ccij-online.org The analysis indicated that this compound did not show a strong interaction with the 5α-reductase enzyme surface compared to other derivatives like compounds 2, 5, and 13, which exhibited lower inhibition constants than the controls. ccij-online.org
| Compound | Estimated Inhibition Constant (Ki) (µM) | Estimated Free Energy of Binding (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| Finasteride (Control) | 1.83 | -7.85 | TYR A:32, TRP A:53, PHE A:118, TRP A:121, PHE A:229, PHE A:233, PRO A:234 |
| Dutasteride (Control) | 0.0003 | -14.2 | TYR A:32, TRP A:53, PHE A:118, TRP A:121, PHE A:229, PHE A:233, PRO A:234 |
| This compound | 13.71 | -6.68 | TYR A:32, TRP A:53, PHE A:118, TRP A:121, PHE A:229, PHE A:233, PRO A:234 |
This table displays theoretical thermodynamic data from a docking study assessing the interaction between this compound and the 5α-reductase enzyme (7bw1 protein surface). Data sourced from Clinical Cancer Investigation Journal. ccij-online.org
Antitubercular and Antimycobacterial Activity of Dibenzo[b,d]thiophene-Tethered Compounds
Tuberculosis (TB) remains a major global health threat, necessitating the development of new and more effective drugs. nih.gov The dibenzo[b,d]thiophene scaffold has emerged as a promising platform for the design of novel antimycobacterial agents. acs.orgnih.gov By employing a molecular hybridization approach, researchers have integrated the dibenzo[b,d]thiophene core with other active moieties, such as 1,2,3-triazoles, to create potent inhibitors of Mycobacterium tuberculosis. acs.org
A series of novel clubbed 1,2,3-triazole hybrids containing the dibenzo[b,d]thiophene scaffold were synthesized and evaluated for their in vitro activity against the virulent M. tuberculosis H37Rv strain. acs.orgnih.gov The results from these screenings demonstrated that the dibenzo[b,d]thiophene series of compounds exhibited superior antimycobacterial activity compared to analogous series based on dibenzo[b,d]furan or N-methylcarbazole scaffolds. acs.orgnih.gov Several compounds within the dibenzo[b,d]thiophene series displayed highly potent activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. acs.org Two of the most potent compounds identified, 13h and 13q, had an MIC of 0.78 µg/mL. acs.orgnih.gov
| Compound | Substituent (R) on Triazole Ring | MIC (μg/mL) against M. tuberculosis H37Rv |
|---|---|---|
| 13a | Phenyl | 3.13 |
| 13b | 4-Fluorophenyl | 1.56 |
| 13c | 4-Chlorophenyl | 1.56 |
| 13f | 4-Nitrophenyl | 1.56 |
| 13g | 4-Methylphenyl | 1.56 |
| 13h | 4-(Trifluoromethyl)phenyl | 0.78 |
| 13q | Cyclohexyl | 0.78 |
| Isoniazid (Control) | - | 0.04 |
| Rifampicin (Control) | - | 0.08 |
This table summarizes the in vitro antimycobacterial activity of selected dibenzo[b,d]thiophene-clubbed 1,2,3-triazole hybrids against M. tuberculosis H37Rv. Data sourced from the Journal of Medicinal Chemistry. acs.org
Structure-activity relationship (SAR) studies of the dibenzo[b,d]thiophene-triazole hybrids revealed key insights into the structural requirements for potent antimycobacterial activity. acs.org The analysis indicated that the nature of the substituent on the 1,2,3-triazole ring significantly influences the compound's efficacy. acs.org
Key SAR findings include:
Superiority of the Dibenzo[b,d]thiophene Core : The dibenzo[b,d]thiophene scaffold consistently conferred greater potency compared to dibenzo[b,d]furan and N-methylcarbazole cores, highlighting the importance of the sulfur-containing tricyclic system. acs.orgnih.gov
Influence of Phenyl Ring Substitution : For derivatives with an aryl substituent on the triazole ring, the presence of electron-withdrawing groups at the para-position of the phenyl ring, such as fluoro (13b), chloro (13c), nitro (13f), and trifluoromethyl (13h), generally resulted in enhanced activity. acs.org The trifluoromethyl-substituted analog (13h) was among the most potent compounds. acs.org
Effect of Alkyl Substituents : The replacement of the aryl group with aliphatic groups also yielded highly active compounds. Notably, the cyclohexyl-substituted derivative (13q) demonstrated potency equal to the most active aryl-substituted compound (13h), with an MIC of 0.78 µg/mL. acs.org This suggests that both lipophilic aryl and cycloalkyl groups are well-tolerated and can contribute to strong antimycobacterial effects.
These SAR studies provide a valuable framework for the future design and optimization of dibenzo[b,d]thiophene-based compounds as a new class of antitubercular agents. acs.org
Future Research Directions and Challenges
Development of More Efficient, Selective, and Sustainable Synthetic Routes
A primary challenge in the field is the development of synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry. Future research should prioritize methodologies that offer improvements in efficiency, selectivity, and sustainability.
Efficiency: One-pot and cascade reactions represent a promising avenue for increasing synthetic efficiency. acs.org Strategies that combine multiple bond-forming events in a single operation, such as the cascade C(sp³)–H insertion, aldol (B89426) condensation, and intramolecular 1,4-conjugate addition seen in the synthesis of other thiophene (B33073) derivatives, could significantly streamline the construction of complex Dibenzo[b,d]thiophene-4-carbaldehyde analogues. acs.org
Selectivity: Achieving high regioselectivity to furnish the 4-carbaldehyde isomer is crucial. Future synthetic efforts should explore novel catalytic systems, potentially leveraging synergistic dual catalysis, to control the position of functionalization on the dibenzothiophene (B1670422) core. acs.org
Sustainability: The adoption of eco-conscious techniques is paramount. This includes the development of robust electrosynthetic protocols, which can offer mild, energy-efficient, and transition-metal-free conditions. acs.org The use of greener solvents and recyclable catalysts will also be essential in minimizing the environmental footprint of synthetic processes.
Exploration of Novel Reactivity Patterns and Advanced Derivatization Methodologies
The carbaldehyde group serves as a versatile chemical handle for derivatization. While classical aldehyde chemistry is well-established, future work should focus on uncovering novel reactivity patterns and employing advanced methodologies to expand the accessible chemical space.
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling have been effectively used to synthesize aryl-substituted thiophenes. nih.gov A systematic exploration of various cross-coupling reactions starting from this compound or its precursors would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties. nih.gov
Multicomponent Reactions: Leveraging the aldehyde functional group in multicomponent reactions (MCRs) offers a powerful strategy for rapidly building molecular complexity. acs.org Developing MCRs that incorporate the this compound scaffold could provide efficient access to novel, highly functionalized molecules with potential biological or material applications. acs.org
Condensation Reactions: The synthesis of Schiff base derivatives through condensation reactions is a common strategy for functionalizing carbaldehydes. researchgate.netresearchgate.net Future research can expand on this by reacting this compound with a wide array of amines and other nucleophiles to create novel ligands, sensors, and biologically active compounds.
Integration of Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. Integrating advanced computational modeling into the research workflow for this compound is a critical future direction.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict molecular stability, reactivity, and electronic properties. nih.gov For instance, calculating parameters like the HOMO-LUMO energy gap, global hardness, and global softness can provide insights into the reactivity potential of new derivatives before their synthesis. nih.gov DFT is also crucial for elucidating reaction mechanisms and understanding the origins of selectivity in catalytic transformations. acs.orgresearchgate.net
Molecular Docking and Dynamics: For biological applications, molecular docking and dynamics simulations are essential for predicting and analyzing the interactions between this compound derivatives and protein targets. researchgate.netnih.gov These in silico techniques can identify potential binding modes, estimate binding affinities, and assess the stability of protein-ligand complexes, thereby guiding the rational design of more potent and selective therapeutic agents. nih.gov
The following table outlines the potential applications of various computational methods in the study of this compound.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Predict reactivity, molecular stability, and electronic properties (e.g., HOMO-LUMO gap). Elucidate reaction mechanisms and transition state geometries. acs.orgnih.gov |
| Molecular Docking | Identify potential biological targets and predict binding modes and affinities of derivatives. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Assess the stability of protein-ligand complexes over time and analyze conformational changes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models that correlate structural features with biological activity to guide the design of new compounds. |
Expansion of Applications in Emerging Technologies and Niche Areas
The unique π-conjugated system of the dibenzothiophene core suggests that its derivatives could find applications in materials science and other emerging technologies. A key research direction is to synthesize and evaluate this compound derivatives for these novel roles.
Materials Science: Thiophene-based molecules are utilized in advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic and photophysical properties. nih.govresearchgate.net Future work should focus on synthesizing extended π-conjugated systems from this compound and evaluating their fluorescence, electron transport, and redox properties. researchgate.net
Chemosensors and Diagnostics: The aldehyde group can be functionalized with specific recognition units to create chemosensors for detecting ions or small molecules. Furthermore, derivatives could be developed as fluorescent probes for diagnostic applications, leveraging the inherent photophysical properties of the dibenzothiophene scaffold.
Medicinal Chemistry: While many thiophene derivatives exhibit biological activity, the potential of this compound as a scaffold for drug discovery remains underexplored. nih.govdntb.gov.ua Systematic screening of derivatives against various biological targets, such as enzymes (e.g., α-glucosidase) and receptors, could uncover new therapeutic leads. researchgate.netresearchgate.net
Deepening the Understanding of Structure-Activity and Structure-Property Relationships for Rational Design
A fundamental challenge and opportunity lie in establishing clear and predictive structure-activity relationships (SAR) and structure-property relationships (SPR). This knowledge is essential for the rational design of new molecules with desired functions.
Systematic Derivatization: A library of this compound derivatives should be synthesized with systematic variations of substituents on the aromatic core. This includes modifying the electronic nature (electron-donating vs. electron-withdrawing groups) and steric bulk of the substituents. researchgate.net
Correlative Studies: The biological activities and physical properties of these derivatives must be meticulously measured. For example, in the context of biological activity, IC50 values against specific targets can be determined. researchgate.net For materials applications, photophysical properties like quantum yields and emission wavelengths should be quantified. researchgate.net
Iterative Design: The experimental data from these correlative studies should be used to build and refine computational models (e.g., QSAR). This creates an iterative design cycle where experimental results inform predictive models, which in turn guide the synthesis of next-generation compounds with enhanced properties, leading to a more rational and efficient discovery process.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing dibenzo[b,d]thiophene-4-carbaldehyde safely in a laboratory setting?
- Methodological Answer : Synthesis requires rigorous hazard analysis, particularly due to reactive intermediates like diazo compounds, which are explosive and toxic. A detailed risk assessment must precede experiments, covering chemical handling (e.g., diazoacetic esters), ventilation, and waste disposal. Dichloromethane should be dried using systems like MBraun SPS 7, and triflic acid anhydride must be handled under inert conditions. Safety protocols from Prudent Practices in the Laboratory (Chapter 4) and ACS guidelines for hazard assessment should be followed .
Q. How can researchers characterize this compound’s electronic properties for applications in organic electronics?
- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry are critical for determining absorption/emission spectra and redox potentials. For OLED applications, the compound’s planar structure and electron-deficient nature (due to the thiophene and aldehyde groups) enhance charge transport. Computational methods like DFT can predict HOMO/LUMO levels, while experimental validation involves fabricating thin films and testing electroluminescence efficiency .
Q. What are the best practices for analyzing ligand-protein interactions involving this compound?
- Methodological Answer : Use molecular docking software (e.g., DockingServer) with crystal structures of target proteins (e.g., androgen receptor PDB:4fdh). Binding affinities and interaction modes (hydrogen bonds, hydrophobic contacts) should be validated via in vitro assays like surface plasmon resonance (SPR). Pharmacokinetic parameters (logP, bioavailability) can be predicted using SwissADME .
Advanced Research Questions
Q. How can contradictions in catalytic performance data for this compound-based photocatalysts be resolved?
- Methodological Answer : Variability in hydrogen evolution rates (e.g., up to 44.2 mmol h⁻¹ g⁻¹) may stem from differences in polymer morphology or co-catalyst integration (e.g., K₂HPO₄). Researchers should standardize synthesis protocols (solvent choice, polymerization time) and characterize materials using TEM, XPS, and BET surface area analysis. Control experiments isolating variables (e.g., light intensity, pH) are essential .
Q. What strategies optimize this compound derivatives for asymmetric catalysis?
- Methodological Answer : Introduce chiral auxiliaries (e.g., phosphine ligands) at the aldehyde position to enhance enantioselectivity. Screen derivatives using high-throughput methods in model reactions (e.g., asymmetric aldol additions). Synchrotron-based X-ray crystallography can resolve stereochemical outcomes, while kinetic studies (Eyring plots) elucidate mechanistic pathways .
Q. How do computational and experimental data align in predicting the toxicity of this compound derivatives?
- Methodological Answer : Computational tools like GUSAR predict toxicity profiles (e.g., mutagenicity, hepatotoxicity), which should be cross-validated with Ames tests and in vivo studies. Discrepancies often arise from metabolite formation unaccounted for in simulations. Dose-response curves and LC50/EC50 assays in cell lines (e.g., HepG2) provide experimental benchmarks .
Q. What experimental designs address low reproducibility in this compound-based OLED efficiency?
- Methodological Answer : Variability in device performance (e.g., luminance half-life) may stem from impurities in hole-blocking layers. Implement strict purification protocols (e.g., gradient sublimation) and use atomic layer deposition (ALD) for uniform thin films. Accelerated aging tests under controlled humidity/temperature can identify degradation pathways .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting results in the compound’s binding affinity across different protein targets?
- Methodological Answer : Compare docking scores with experimental IC50 values. If computational models (e.g., 4fdh vs. 7bw1) show discrepancies, perform alanine scanning mutagenesis to identify critical residues. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and resolve false positives from in silico predictions .
Q. What statistical methods are recommended for analyzing dose-dependent biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
